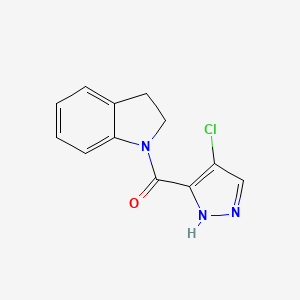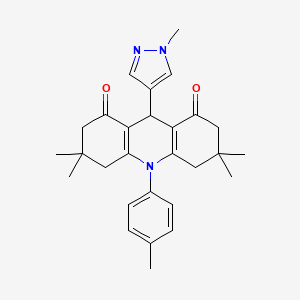![molecular formula C28H23N3O4S B10896014 (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10896014.png)
(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.
Introduction of the Benzodioxole Group: This step might involve a condensation reaction with a benzodioxole aldehyde.
Attachment of the Indole Group: This can be done through a coupling reaction using an indole derivative.
Formation of the Imino Group: This step might involve the reaction of the intermediate with an appropriate amine or imine precursor.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzodioxole moieties.
Reduction: Reduction reactions might target the imino group or other reducible functionalities.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand or catalyst in various organic reactions.
Biology
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostics: Use in the development of diagnostic tools or imaging agents.
Industry
Material Science: Application in the development of new materials with unique properties.
Chemical Engineering: Use in the design of new chemical processes or products.
作用机制
The mechanism of action of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core.
Indole Derivatives: Compounds featuring the indole moiety.
Benzodioxole Compounds: Molecules containing the benzodioxole group.
Uniqueness
The uniqueness of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its combination of these diverse functional groups, which might confer unique chemical and biological properties.
属性
分子式 |
C28H23N3O4S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H23N3O4S/c1-33-21-9-7-20(8-10-21)30-28-31(13-12-19-16-29-23-5-3-2-4-22(19)23)27(32)26(36-28)15-18-6-11-24-25(14-18)35-17-34-24/h2-11,14-16,29H,12-13,17H2,1H3/b26-15+,30-28? |
InChI 键 |
KWRJRFRSRBTEQG-SLMZGWQGSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)CCC5=CNC6=CC=CC=C65 |
规范 SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)CCC5=CNC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide](/img/structure/B10895945.png)
![2,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10895947.png)
![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895951.png)
![3-methyl-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10895955.png)
![(5Z)-5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10895956.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10895960.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10895961.png)


![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10895983.png)
![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10895989.png)

![(2Z)-5-methyl-2-[(1-propyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10895998.png)
![N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10896005.png)
